

# LC-MS myrcene analysis in biological samples

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## Compound Focus: Myrcene

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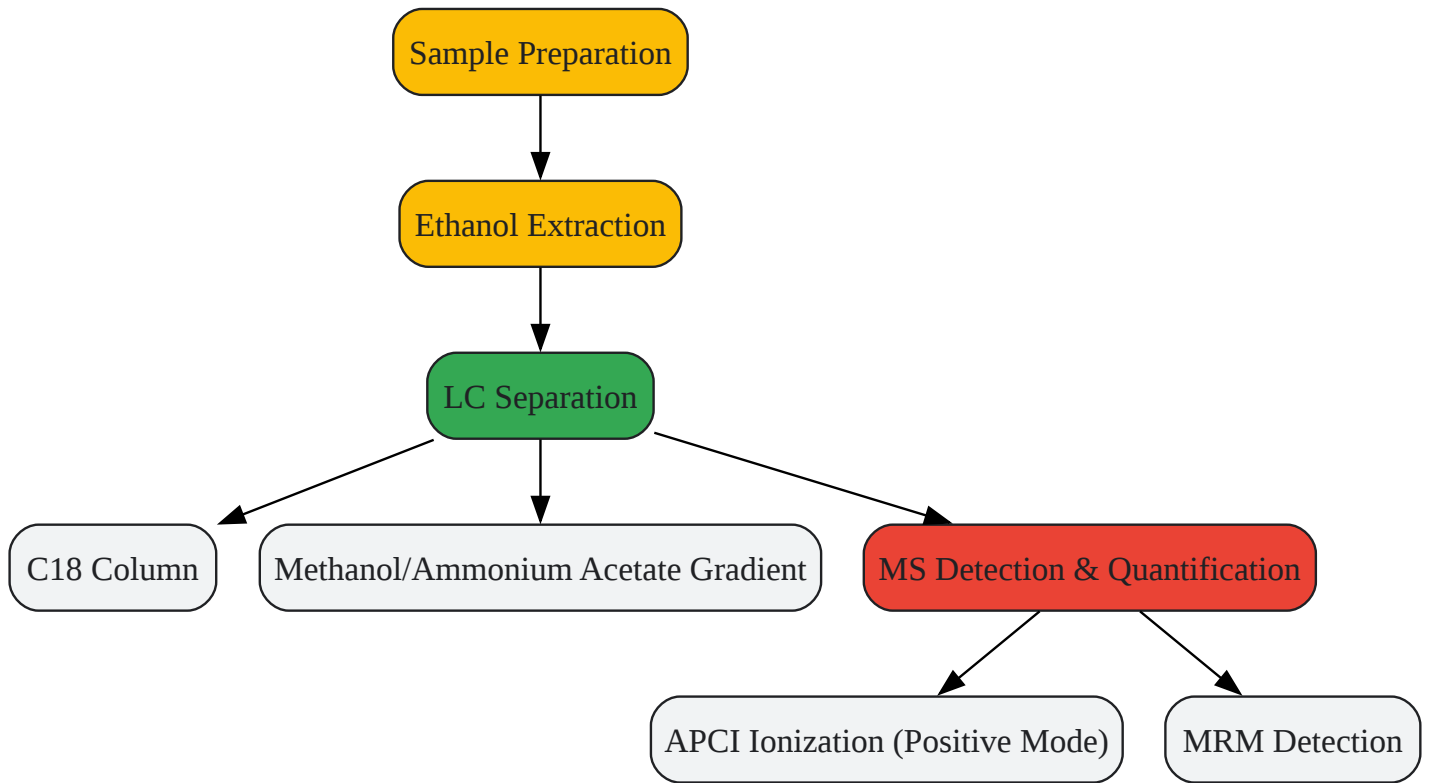
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## LC-APCI-MS/MS Method for Terpene Analysis

A 2024 study developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 16 terpenes, including **myrcene**, and 7 cannabinoids [1]. This method is notable for analyzing volatile terpenes using LC-MS without derivatization, which is typically a challenge.

- **Sample Preparation:** The method uses a simple and fast ethanolic extraction. Cannabis samples were prepared by extracting the flowers in ethanol [1].
- **Chromatography:**
  - **Column:** Symmetry C18 column (4.6 × 100 mm, 3.5 μm particle size) maintained at 45°C [1].
  - **Mobile Phase:** A gradient elution with (A) 2 mM ammonium acetate with 0.1% (v/v) formic acid in water, and (B) 2 mM ammonium acetate with 0.1% (v/v) formic acid and 5% (v/v) water in methanol [1].
  - **Flow Rate:** 0.7 mL/min [1].
  - **Injection Volume:** 5 μL [1].
  - **Run Time:** Separation was accomplished within 25 minutes [1].
- **Mass Spectrometry:**
  - **Ionization Source:** Atmospheric Pressure Chemical Ionization (APCI) in positive mode [1].
  - **Detection:** Multiple Reaction Monitoring (MRM). Using two selective mass transitions allows for the simultaneous quantification of co-eluting analytes [1].
- **Method Validation:** The method was validated for selectivity, accuracy (bias < 15% for all analytes), precision, robustness, and linearity. The recovery for terpenes was between 80 and 120% [1].

The experimental workflow of this method is summarized in the following diagram:



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## Quantitative Data from the LC-APCI-MS/MS Method

The table below summarizes the key performance data for the analysis of terpenes, as reported in the study [1].

Parameter	Description / Value
Analytes	16 terpenes (including myrcene) & 7 cannabinoids
Sample Type	<i>Cannabis sativa</i> L. flower extracts
Linearity & Accuracy	Linear range demonstrated; accuracy (bias) < 15% for all analytes
Precision	Met international validation guidelines

Parameter	Description / Value
Recovery	80-120% for terpenes
Key Advantage	Single-injection analysis of terpenes and cannabinoids without derivatization

## Key Considerations for Method Adaptation

The methodology above was developed for cannabis flowers. Adapting it for other complex biological samples (e.g., plasma, urine, tissues) requires consideration of several factors:

- **Sample Cleanup:** Biological samples like plasma contain proteins and phospholipids that can cause significant matrix effects. A **protein precipitation** step using cold acetonitrile or methanol is a common starting point. Further cleanup with solid-phase extraction (SPE) may be necessary to reduce ion suppression or enhancement [2].
- **Matrix Effects:** The APCI source was reported to show no significant susceptibility to ion suppression or enhancement in the tested cannabis matrix [1]. However, this must be rigorously re-evaluated for each new biological matrix.
- **Internal Standards:** For accurate quantification, especially in complex matrices, use a stable isotope-labeled internal standard for **myrcene** (if commercially available) or a structurally similar compound to correct for losses during sample preparation and variations in MS response.

## Alternative and Complementary Techniques

While your focus is on LC-MS, other techniques are well-established for terpene analysis and can inform your method development.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the most traditional and widely used method for analyzing volatile terpenes [3] [4]. It typically offers excellent separation efficiency. However, it requires high temperatures, which can lead to the degradation of certain compounds.
- **Headspace-GC-MS:** This technique is ideal for profiling volatile organic compounds (VOCs) without complex solvent extraction, as it analyzes the gas phase above a sample [5]. It is highly useful for aroma profiling or when minimizing sample preparation is desired.

I hope this detailed application note provides a solid foundation for your work. Should you need further clarification on the methodologies or wish to explore specific aspects like MRM transitions in more depth,

please feel free to ask.

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## References

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